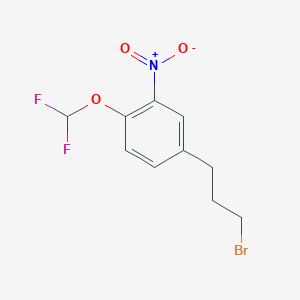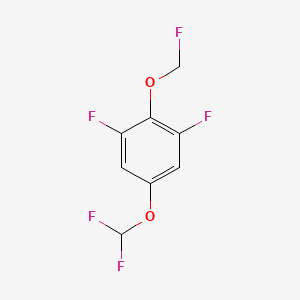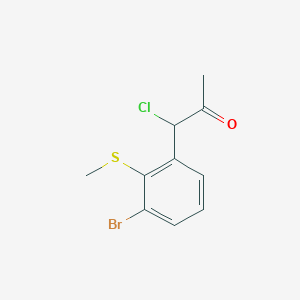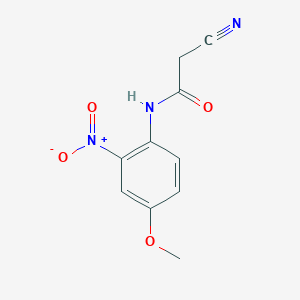
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with cyanoacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexyl carbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
On an industrial scale, the production of cyanoacetamides can be achieved through various methods, including solvent-free reactions and fusion techniques. For instance, the direct treatment of substituted aryl amines with alkyl cyanoacetates without solvent at elevated temperatures can yield the desired cyanoacetamide derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with various aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine and pyridine to facilitate the reactions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and are used in various pharmaceutical applications .
Applications De Recherche Scientifique
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide involves its reactivity due to the presence of cyano and acetamide groups. These functional groups can interact with various molecular targets, leading to the formation of biologically active compounds. The exact molecular pathways and targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide include:
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(3-nitrophenyl)acetamide
- 2-cyano-N-(4-nitrophenyl)acetamide
Uniqueness
What sets this compound apart is the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific heterocyclic compounds and in the study of its unique biological activities .
Propriétés
Formule moléculaire |
C10H9N3O4 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
2-cyano-N-(4-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N3O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4H2,1H3,(H,12,14) |
Clé InChI |
NDXWUHAIRAENST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


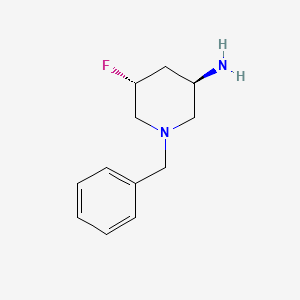
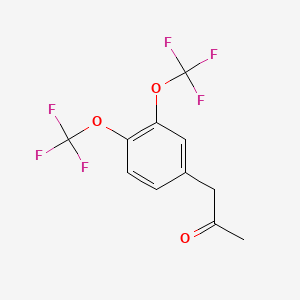

![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)

![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)

